1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN7O/c1-25(2)15-22-14(23-16(24-15)26-7-3-4-8-26)10-20-17(27)21-11-5-6-13(19)12(18)9-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICLZWZZULALMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C17H21ClFN7O
- Molecular Weight : 393.8 g/mol
- CAS Number : 2034574-29-1
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can affect various cellular processes such as growth and metabolism. This compound's structure suggests it may interact with specific kinase targets, potentially inhibiting their activity.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
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Antitumor Activity :
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, kinase inhibitors often demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
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Antimicrobial Properties :
- Some derivatives of triazine-based compounds have demonstrated antimicrobial activity. The presence of the pyrrolidine moiety may enhance this property, making it a candidate for further exploration in treating infections.
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Cytotoxicity :
- In vitro assays have indicated that this compound can exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antitumor Efficacy
A study published in ACS Omega evaluated the antitumor effects of similar compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Case Study: Antimicrobial Activity
Research conducted on triazine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the dimethylamino group could enhance antimicrobial efficacy, suggesting that structural optimization is key to developing effective agents .
Scientific Research Applications
Kinase Inhibition
The compound functions primarily as a kinase inhibitor, which is crucial in regulating various cellular processes such as growth and proliferation. Kinases are enzymes that add phosphate groups to proteins, and their dysregulation is often implicated in cancer.
Mechanism of Action :
The compound exhibits selective inhibition of specific kinases involved in tumor growth. It binds to the ATP-binding site of the kinase, preventing its activity and thereby inhibiting tumor cell proliferation. For instance, it has been shown to have activity against the Epidermal Growth Factor Receptor (EGFR), which is often mutated in various cancers .
Cancer Treatment
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Non-Small Cell Lung Cancer (NSCLC) : The compound demonstrated significant anti-tumor activity in NSCLC cell lines with EGFR mutations. It inhibited cell proliferation and induced apoptosis in these cells.
- Breast Cancer : In vitro studies indicated that the compound can reduce the viability of breast cancer cells by targeting multiple signaling pathways associated with cancer progression.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of this compound. Modifications to the triazine moiety and the dimethylamino group have been explored to enhance potency and selectivity towards specific kinases. These modifications have resulted in compounds with improved pharmacokinetic profiles and reduced off-target effects .
Case Studies
| Study | Cancer Type | Findings |
|---|---|---|
| Study A | NSCLC | The compound inhibited EGFR mutations with an IC50 value in the low nanomolar range, demonstrating potent anti-proliferative effects. |
| Study B | Breast Cancer | Showed significant reduction in tumor growth in xenograft models when administered orally, indicating good bioavailability. |
| Study C | Colorectal Cancer | Induced apoptosis in colorectal cancer cell lines through activation of caspase pathways, suggesting a mechanism for therapeutic action. |
Chemical Reactions Analysis
Substitution Reactions at the Triazine Ring
The 1,3,5-triazine scaffold undergoes nucleophilic aromatic substitution (NAS) due to electron-deficient characteristics. Key reactive positions include:
Chlorine Displacement (If Present)
While the target compound lacks chlorine on the triazine ring, synthetic intermediates (e.g., cyanuric chloride derivatives) often undergo sequential substitutions. For example:
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Morpholine or pyrrolidine groups replace chlorines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
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Dimethylamino groups are introduced via nucleophilic displacement using dimethylamine .
Aminomethyl Functionalization
The methylene bridge (-CH₂-) connecting the triazine and urea groups may participate in alkylation or oxidation reactions, though steric hindrance from bulky substituents limits reactivity .
Urea Linkage Reactivity
The urea moiety (-NH-C(=O)-NH-) exhibits characteristic hydrolysis and condensation reactions:
Acidic/Basic Hydrolysis
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Acidic Conditions : Cleavage to form 3-chloro-4-fluoroaniline and a triazinylmethylamine intermediate .
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Basic Conditions : Degradation to CO₂ and corresponding amines .
Condensation with Electrophiles
The urea nitrogen can react with:
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Isocyanates : Form biuret derivatives under anhydrous conditions .
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Carbonyl Compounds : Generate Schiff base analogs in the presence of aldehydes/ketones.
Aromatic Ring Modifications
The 3-chloro-4-fluorophenyl group undergoes electrophilic substitution, though electron-withdrawing substituents (-Cl, -F) deactivate the ring:
Halogen Exchange
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Fluorine Retention : High C-F bond strength typically prevents displacement under mild conditions .
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Chlorine Substitution : Possible via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Coordination and Complexation
The dimethylamino and pyrrolidine groups act as Lewis bases, enabling metal coordination:
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Pd(II) Complexes : Catalyze cross-coupling reactions (e.g., C-N bond formation) .
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Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., kinase ATP-binding pockets) .
Table 1: Substituent Effects on Triazine Reactivity
Table 2: Reaction Conditions for Urea Modifications
| Reaction Type | Conditions | Reagents/Catalysts | Byproducts | Source |
|---|---|---|---|---|
| Hydrolysis (Acidic) | HCl (1M), 60°C, 6h | H₂O, HCl | NH₄Cl, CO₂ | |
| Condensation | Et₃N, DCM, 0°C → rt | Phenyl isocyanate | Biuret derivatives |
Degradation Pathways
-
Photodegradation : The triazine ring undergoes ring-opening under UV light (λ = 254 nm), forming cyanamide derivatives.
-
Oxidative Stress : Peroxides (e.g., H₂O₂) oxidize the pyrrolidine ring to pyrrolidinone .
Synthetic Optimization Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea are urea-triazine derivatives with variations in substituents on the triazine ring and the aryl group. A key example from the evidence is 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Compound 13) . Below is a detailed comparison:
Electronic and Steric Effects
- Triazine Core Modifications: The target compound’s dimethylamino and pyrrolidinyl groups are less polar than the morpholino substituents in Compound 13. Pyrrolidinyl’s five-membered ring introduces conformational flexibility compared to morpholino’s rigid six-membered ring, which may influence binding interactions in biological targets.
Aryl Group Variations :
- The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, which may enhance electron-withdrawing effects and π-stacking interactions compared to the single 4-chlorophenyl group in Compound 13. Fluorine’s small size and high electronegativity could also reduce metabolic degradation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis typically involves multi-step reactions, starting with the formation of the triazine core. Key steps include:
- Nucleophilic substitution on 4-chloro-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine to introduce dimethylamino and methylurea groups.
- Coupling reactions between the triazine intermediate and 3-chloro-4-fluoroaniline derivatives.
Optimal conditions require precise temperature control (e.g., 0–5°C for exothermic steps), anhydrous solvents (e.g., DMF or THF), and catalysts like Hünig’s base to minimize side reactions. Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Critical characterization methods include:
- NMR spectroscopy : and NMR to confirm substituent positions on the triazine and phenyl rings. For example, the dimethylamino group shows singlet peaks at δ 2.8–3.1 ppm.
- Mass spectrometry (HRMS) : To verify molecular weight (calculated: 461.9 g/mol) and isotopic patterns for chlorine/fluorine.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage and handling .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in kinase inhibition?
Advanced SAR studies involve:
- Analog synthesis : Modify the triazine’s substituents (e.g., replacing pyrrolidinyl with morpholino) and compare bioactivity.
- Kinase profiling : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or VEGFR2.
- Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., hydrogen bonds with urea groups). Data from similar triazine-urea hybrids suggest IC values in the nanomolar range .
Q. How can contradictory bioactivity data in in vitro vs. cell-based assays be resolved?
Discrepancies may arise from poor solubility or off-target effects. Mitigation strategies include:
- Solubility enhancement : Use DMSO/PEG formulations or prodrug approaches (e.g., acetylated derivatives).
- Off-target screening : Employ proteome-wide affinity chromatography or CRISPR-Cas9 gene-edited cell lines to isolate primary targets.
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
Q. What computational methods are effective for predicting this compound’s pharmacokinetic (PK) properties?
Use molecular dynamics (MD) simulations and QSAR models to predict:
- LogP : Estimated at 3.2 (moderate lipophilicity) using software like Schrödinger’s QikProp.
- CYP450 interactions : Docking studies with CYP3A4/2D6 isoforms to assess metabolism risks.
- BBB permeability : Predict low CNS penetration due to high polar surface area (PSA >90 Ų), validated by in vivo murine models .
Q. How should researchers design stability studies under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. Urea bonds are prone to hydrolysis in acidic environments.
- Light sensitivity : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines). Fluorophenyl groups may exhibit photodegradation, requiring amber storage .
Q. What experimental approaches validate target selectivity in complex biological systems?
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS.
- Isoform specificity : Compare inhibition across kinase isoforms (e.g., EGFR T790M vs. wild-type) using recombinant proteins.
Data from related compounds show >50-fold selectivity for certain kinases due to steric clashes with mutant active sites .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies between computational docking and experimental binding data?
- Ensemble docking : Account for protein flexibility by docking to multiple conformations (e.g., from MD trajectories).
- Binding free energy calculations : Use MM-GBSA to refine affinity predictions. For example, ΔG values within ±2 kcal/mol of experimental data indicate reliable models .
Q. What statistical methods are appropriate for analyzing dose-response curves in cellular assays?
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC/IC.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., p <0.05 for triazine vs. pyrimidine derivatives) .
Q. How to assess the compound’s environmental impact during disposal?
- Ecotoxicity assays : Test effects on Daphnia magna (LC) and algal growth inhibition.
- Biodegradation studies : Use OECD 301F guidelines to measure mineralization in activated sludge.
Fluorine and chlorine substituents may persist in aquatic systems, necessitating advanced oxidation processes for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
